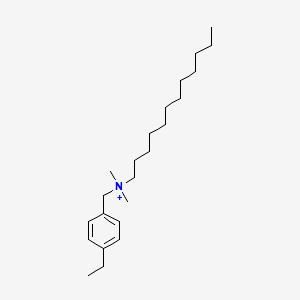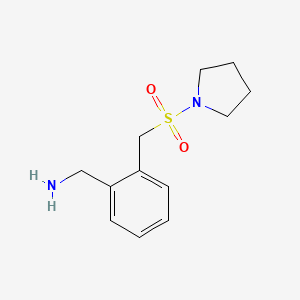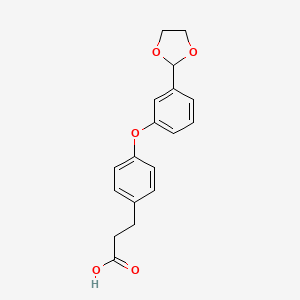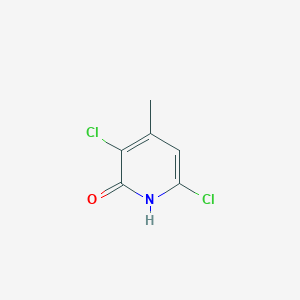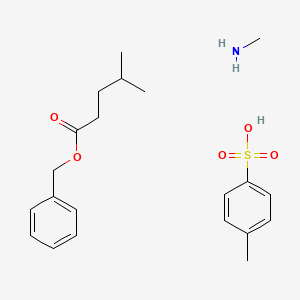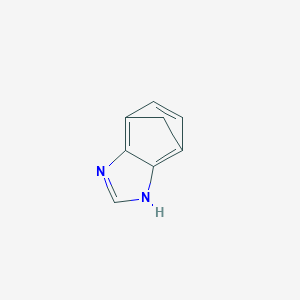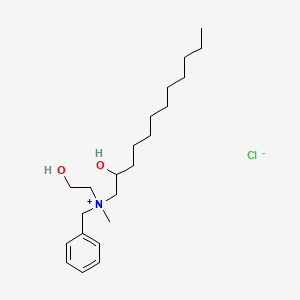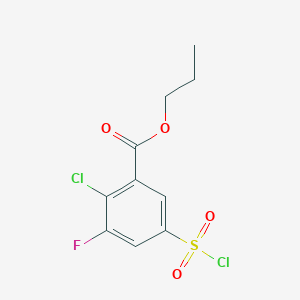
Propyl 2-chloro-5-(chlorosulfonyl)-3-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 2-chloro-5-(chlorosulfonyl)-3-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl ester group, a chloro substituent, a chlorosulfonyl group, and a fluorine atom on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-chloro-5-(chlorosulfonyl)-3-fluorobenzoate typically involves multiple steps. One common method includes the chlorination of 2-chloro-5-chlorosulfonyl-4-fluorobenzoic acid, followed by esterification with propanol. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification is usually carried out in the presence of a catalyst like sulfuric acid .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is common. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
Propyl 2-chloro-5-(chlorosulfonyl)-3-fluorobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and chlorosulfonyl groups can be replaced by nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Hydrolysis: 2-chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid.
Reduction: Sulfonamide or thiol derivatives.
Aplicaciones Científicas De Investigación
Propyl 2-chloro-5-(chlorosulfonyl)-3-fluorobenzoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Biological Studies: It is used as a probe to study enzyme interactions and other biochemical processes.
Mecanismo De Acción
The mechanism of action of Propyl 2-chloro-5-(chlorosulfonyl)-3-fluorobenzoate involves its interaction with specific molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid
- 2-Chloro-5-(chlorosulfonyl)-3-fluorobenzamide
- 2-Chloro-5-(chlorosulfonyl)-3-fluorobenzyl alcohol
Uniqueness
Propyl 2-chloro-5-(chlorosulfonyl)-3-fluorobenzoate is unique due to the presence of the propyl ester group, which can influence its solubility, reactivity, and biological activity compared to its analogs. The combination of chloro, chlorosulfonyl, and fluorine substituents also imparts distinct electronic and steric properties that can affect its chemical behavior and interactions.
Propiedades
Fórmula molecular |
C10H9Cl2FO4S |
|---|---|
Peso molecular |
315.14 g/mol |
Nombre IUPAC |
propyl 2-chloro-5-chlorosulfonyl-3-fluorobenzoate |
InChI |
InChI=1S/C10H9Cl2FO4S/c1-2-3-17-10(14)7-4-6(18(12,15)16)5-8(13)9(7)11/h4-5H,2-3H2,1H3 |
Clave InChI |
UBWZJGRTOGJBEF-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=C(C(=CC(=C1)S(=O)(=O)Cl)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


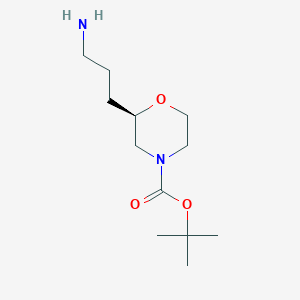
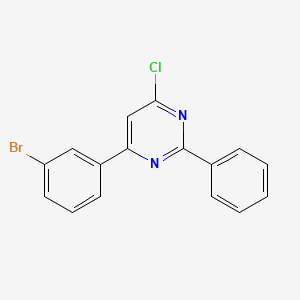
![(5Z)-5-[[5-[5-[5-[4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-[4-hexyl-5-[4-hexyl-5-[5-[(E)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]thiophen-2-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12817286.png)
![3'-Amino-4'-(pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B12817296.png)
![2-(4-Bromophenyl)-1-phenyl-1H-naphtho[1,2-d]imidazole](/img/structure/B12817303.png)


